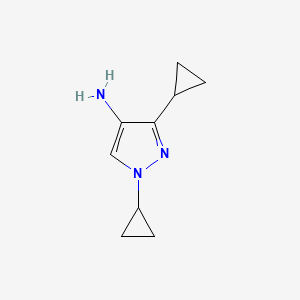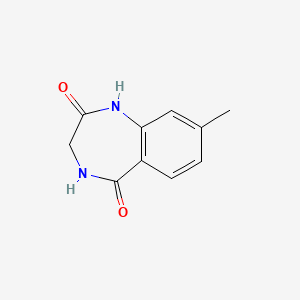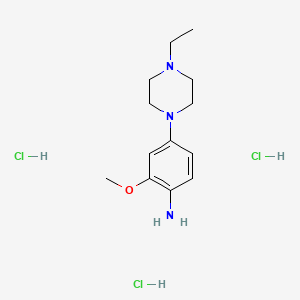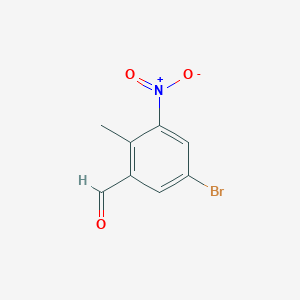
1,3-dicyclopropyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dicyclopropyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H13N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a pyrazole ring substituted with two cyclopropyl groups and an amine group, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes . These methods offer broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dicyclopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide
Reduction: Hydrazine, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclopropyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trinitro-1H-pyrazole
- 3,4-Dinitro-1H-pyrazol-5-amine
- 3,5-Dinitro-1H-pyrazol-4-amine
- 3-Nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1,3-Dicyclopropyl-1H-pyrazol-4-amine is unique due to its dual cyclopropyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel materials and bioactive molecules .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1,3-dicyclopropylpyrazol-4-amine |
InChI |
InChI=1S/C9H13N3/c10-8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4,10H2 |
InChI-Schlüssel |
JGJAMGXHPFYLRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN(C=C2N)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)



![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)



